molecular formula C22H20N2O2 B14537569 3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one CAS No. 62034-99-5

3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one

Cat. No.: B14537569
CAS No.: 62034-99-5
M. Wt: 344.4 g/mol
InChI Key: QHUDGCSXRFMJFW-UHFFFAOYSA-N
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Description

3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring, a pyridine ring, and benzoyl and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as copper sulfate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Mechanism of Action

The mechanism of action of 3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Properties

CAS No.

62034-99-5

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-benzoyl-6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one

InChI

InChI=1S/C22H20N2O2/c25-21(17-11-5-2-6-12-17)20-19(24-13-7-8-14-24)15-18(23-22(20)26)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2,(H,23,26)

InChI Key

QHUDGCSXRFMJFW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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